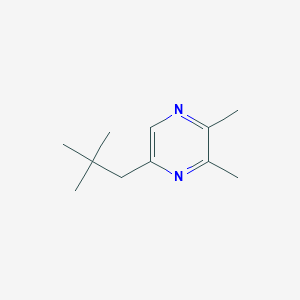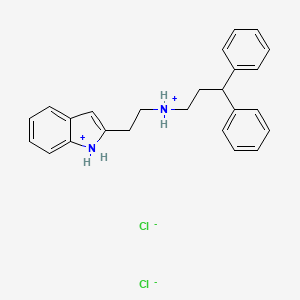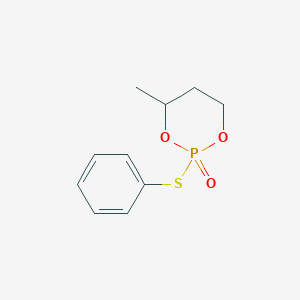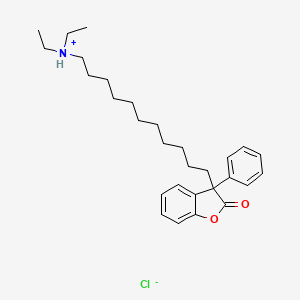
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzofuranone core, a phenyl group, and a long undecyl chain terminated with a diethylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Benzofuranone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuranone ring.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Introduction of the Undecyl Chain: The undecyl chain can be attached through a series of alkylation reactions, often using halogenated intermediates.
Addition of the Diethylamino Group: The terminal diethylamino group is introduced through nucleophilic substitution reactions, typically using diethylamine as the nucleophile.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a suitable leaving group.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, potentially modulating their activity. The benzofuranone core may also play a role in the compound’s biological activity by interacting with enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinking agent used to couple carboxyl groups to primary amines.
3-(Diethylamino)propionic acid hydrochloride: Used in peptide synthesis and as a biochemical reagent.
Uniqueness
3-(11-(Diethylamino)undecyl)-3-phenyl-2(3H)-benzofuranone hydrochloride is unique due to its long undecyl chain and the presence of both a benzofuranone core and a diethylamino group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
63917-65-7 |
|---|---|
Molecular Formula |
C29H42ClNO2 |
Molecular Weight |
472.1 g/mol |
IUPAC Name |
diethyl-[11-(2-oxo-3-phenyl-1-benzofuran-3-yl)undecyl]azanium;chloride |
InChI |
InChI=1S/C29H41NO2.ClH/c1-3-30(4-2)24-18-11-9-7-5-6-8-10-17-23-29(25-19-13-12-14-20-25)26-21-15-16-22-27(26)32-28(29)31;/h12-16,19-22H,3-11,17-18,23-24H2,1-2H3;1H |
InChI Key |
ZTYGXAJTOOFVGB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCCCCCCCCCCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


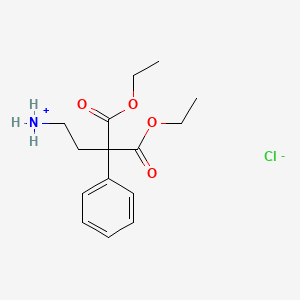
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
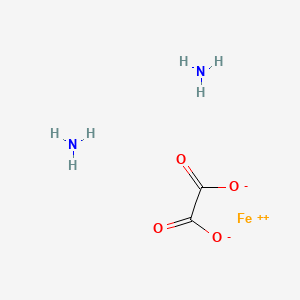

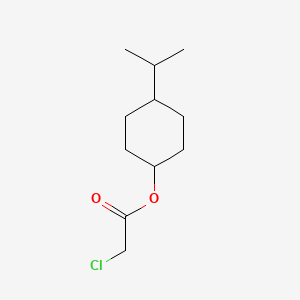


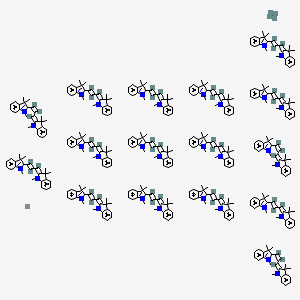
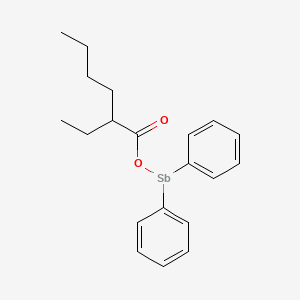
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)

